molecular formula C9H14N2 B046643 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine CAS No. 120739-86-8

1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine

Cat. No. B046643
M. Wt: 150.22 g/mol
InChI Key: DQCSAZILCMXZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine, also known as DMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMMA is a derivative of the naturally occurring compound, nicotine, and has been shown to have unique biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine is complex and not fully understood. It is known to bind to nicotinic acetylcholine receptors in the brain, leading to an increase in the release of neurotransmitters such as dopamine and serotonin. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has also been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems. The exact mechanism by which 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine produces its effects on the central nervous system is still being studied.

Biochemical And Physiological Effects

1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, leading to increased activity in the brain. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has also been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems. In addition to its effects on the central nervous system, 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has also been shown to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.

Advantages And Limitations For Lab Experiments

1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has a number of advantages for use in scientific research. It is a relatively stable compound that can be synthesized in high yields and purity. It has also been shown to have unique effects on the central nervous system that make it a valuable tool for studying the neurobiology of a variety of disorders. However, there are also limitations to the use of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine in lab experiments. Its effects on the central nervous system are complex and not fully understood, and its use in animal models may not accurately reflect its effects in humans.

Future Directions

There are a number of future directions for research on 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine. One area of research is in the development of new drugs that target nicotinic acetylcholine receptors in the brain. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to have unique effects on these receptors, and further research may lead to the development of new drugs for the treatment of neurological disorders. Another area of research is in the development of new animal models for studying the effects of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine on the central nervous system. Finally, there is a need for further research into the mechanisms by which 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine produces its effects on the central nervous system, which may lead to a better understanding of the neurobiology of a variety of disorders.

Scientific Research Applications

1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to have unique effects on the central nervous system. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to bind to nicotinic acetylcholine receptors in the brain, leading to an increase in the release of neurotransmitters such as dopamine and serotonin. This has led to research into the potential use of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine in the treatment of a variety of neurological disorders, including Parkinson's disease and schizophrenia.

properties

CAS RN

120739-86-8

Product Name

1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-(2,6-dimethylpyridin-4-yl)-N-methylmethanamine

InChI

InChI=1S/C9H14N2/c1-7-4-9(6-10-3)5-8(2)11-7/h4-5,10H,6H2,1-3H3

InChI Key

DQCSAZILCMXZRP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C)CNC

Canonical SMILES

CC1=CC(=CC(=N1)C)CNC

synonyms

4-Pyridinemethanamine,N,2,6-trimethyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction according to Reference Example 11 was carried out using (2,6-dimethyl-4-pyridyl)methyl chloride in lieu of 2,6-dichloro-3-pyridylmethyl chloride to give the title compound as oil.
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